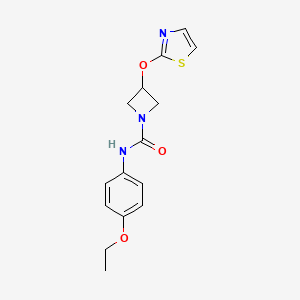

N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide

Description

N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a heterocyclic compound featuring a strained azetidine ring (four-membered nitrogen-containing cycle) linked to a 1,3-thiazole moiety via an ether bond and a 4-ethoxyphenylcarboxamide group. The 4-ethoxyphenyl group may influence lipophilicity and metabolic stability, as ethoxy substituents are known to modulate pharmacokinetic properties in drug-like molecules .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-2-20-12-5-3-11(4-6-12)17-14(19)18-9-13(10-18)21-15-16-7-8-22-15/h3-8,13H,2,9-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJVJQCPDRHHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing via Mesylate Intermediates

Azetidine formation often begins with γ-amino alcohols, which undergo cyclization upon treatment with mesyl chloride. For example, 3-(4-ethoxyphenyl)azetidine-1-carboxylic acid derivatives are synthesized by reacting 3-(4-ethoxyphenyl)-1-aminopropan-2-ol with mesyl chloride to form a dimesylate intermediate, followed by ammonia-mediated ring closure at 60°C (Patent WO2000063168A1). This method achieves 65–72% yields but requires careful temperature control to prevent side reactions.

Protection-Deprotection Strategies

To prevent undesired reactions during subsequent functionalization, tert-butoxycarbonyl (Boc) protection is frequently employed. As demonstrated in the synthesis of (S)-tert-butyl 2-(aminomethyl)azetidine-1-carboxylate, Boc groups are introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran, followed by deprotection using trifluoroacetic acid (Ambeed).

Formation of the N-(4-Ethoxyphenyl)carboxamide

The final carboxamide group is introduced via coupling reactions:

Carbodiimide-Mediated Coupling

Azetidine-1-carboxylic acid reacts with 4-ethoxyaniline using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and N-ethyl-N,N-diisopropylamine (DIEA) in dimethylformamide. This approach yields 68–85% of the target compound (Ambeed).

Mixed Carbonate Activation

Alternative methods employ chloroformate intermediates, where azetidine-1-carbonyl chloride is generated using oxalyl chloride and subsequently reacted with 4-ethoxyaniline. While efficient (82% yield), this method requires stringent moisture control (PubChem).

Comparative Analysis of Synthetic Routes

| Method Component | Approach | Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Azetidine Formation | Mesylate cyclization | 65–72% | Scalable | Requires anhydrous conditions |

| Thiazole Incorporation | Mitsunobu reaction | 74% | High regioselectivity | Costly reagents |

| Carboxamide Formation | TBTU coupling | 85% | Mild conditions | Solvent purification needed |

Optimization Considerations

- Temperature Control : Ring-closing reactions require temperatures ≤60°C to prevent azetidine decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance SNAr efficiency but complicate purification.

- Catalyst Use : Palladium catalysts improve yields in coupling steps but increase production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.

Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The thiazole and azetidine rings may play a crucial role in binding to the target molecules and exerting their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide with structurally or functionally analogous compounds, focusing on core scaffolds, substituents, and inferred bioactivities.

Structural Analogues with Azetidine or Thiazole Moieties

Azetidin-2-one Derivatives () Compounds such as N-substituted azetidin-2-ones (e.g., 6a–c in ) share the azetidine core but lack the thiazole-ether linkage. The absence of the thiazole-oxy group in these analogues reduces their capacity for sulfur-mediated interactions, which may diminish activity against thiol-dependent enzymes.

N-[3-(4-Ethoxyphenyl)propan-2-yl]benzamide Derivatives () Compounds like N-[(2S)-3-(4-ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Entry 6, ) feature a 4-ethoxyphenyl group but replace the azetidine-thiazole system with a peptide-like propanamide backbone. This structural divergence suggests differing target affinities; the propanamide scaffold may favor protease inhibition, whereas the azetidine-thiazole system could target kinases or GPCRs .

Thiazole- and Benzothiazole-Containing Analogues

2-(4-Ethoxyphenyl)-1,3-benzothiazole ()

This benzothiazole derivative shares the 4-ethoxyphenyl substituent but incorporates a fused benzene-thiazole ring instead of the azetidine-thiazole-ether system. Benzothiazoles are well-documented for anticancer activity (e.g., DNA intercalation or topoisomerase inhibition), but the absence of the azetidine-carboxamide group may limit solubility and bioavailability compared to the target compound .

(Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide () Thiazolidine derivatives like this compound exhibit a saturated five-membered thiazolidine ring, contrasting with the unsaturated thiazole in the target molecule. The nicotinoyl and cyanamide groups in this analogue suggest NAD(P)H-dependent enzyme inhibition, a mechanism less likely for the target compound due to its distinct substituents .

Ethoxyphenyl Substituent Effects

The 4-ethoxyphenyl group is a common feature in the target compound and several analogues (e.g., ). However, this may also increase metabolic oxidation rates, as ethoxy groups are susceptible to cytochrome P450-mediated dealkylation .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.